molecular formula C21H27N5O4 B2611216 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-78-6

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2611216
CAS RN: 876900-78-6
M. Wt: 413.478
InChI Key: KCJXAUWJXBDHMS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as an inhibitor against PARP-1, a protein involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyfunctional Fused Heterocyclic Compounds : A study discussed the synthesis of polyfunctional fused heterocyclic compounds involving reactions between indene‐1,3‐diones and various amines, leading to the creation of complex heterocyclic structures. These compounds have potential applications in developing novel materials with unique chemical properties (Hassaneen et al., 2003).

  • Crystalline Structure Analysis : Research on the crystalline structure of related compounds, such as 5-(4-chlorophenyl)-2-methoxyindeno pyrimidine derivatives, has been conducted to understand their molecular and crystalline properties. Such studies are crucial for the development of materials with specific optical and electronic properties (Low et al., 2004).

Biological Activity and Applications

  • Antiviral and Anticancer Agents : Novel synthetic routes have led to the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone, showing significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. These findings highlight the potential of such compounds in drug discovery and development (Abu‐Hashem et al., 2020).

  • Optoelectronic and Charge Transport Properties : An experimental and computational study on pyrimidine-based bis-uracil derivatives demonstrated their potential applications in optical, nonlinear optical (NLO), and drug discovery. These compounds exhibit promising antimicrobial properties and photoluminescence, suggesting their use in NLO device fabrications and as antimicrobial agents (Mohan et al., 2020).

  • Electron Transport Layers in Solar Cells : Research on n-type conjugated polyelectrolytes, including compounds with pyrimidine cores, has been conducted for their application as electron transport layers in polymer solar cells. These studies are crucial for advancing solar energy technologies by developing more efficient and stable materials for solar cell devices (Hu et al., 2015).

Mechanism of Action

This compound acts as an inhibitor against PARP-1 . PARP-1 is a protein involved in DNA repair damage. Inhibitors of PARP-1 have been used to compromise the DNA repair mechanism in cancer cells, resulting in genomic dysfunction and cell death .

Future Directions

The future directions for this compound could involve further studies on its potential as a PARP-1 inhibitor and its anti-proliferative activity against various cancer cell lines . Additionally, more research could be conducted to determine its synthesis process, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-5-30-11-10-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-8-6-7-9-16(15)29-4/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJXAUWJXBDHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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